2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
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Overview
Description
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is a brominated phenolic compound It is characterized by the presence of two bromine atoms, a hydroxy group, and a methylcarbonimidoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol typically involves the bromination of phenolic compounds. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the bromination occurs selectively at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the bromine atoms or modify the imidoyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenols or modified imidoyl derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol involves its interaction with various molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling. By inhibiting PTP1B, the compound can enhance insulin sensitivity and glucose uptake in cells . Additionally, its brominated structure allows it to interact with and disrupt microbial cell membranes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the imidoyl group.
2,6-Dibromophenol: Another brominated phenol with different bromine positions.
3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl)benzene-1,2-diol: A more complex brominated phenol with additional functional groups.
Uniqueness
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is unique due to the presence of the imidoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H7Br2NO3 |
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Molecular Weight |
324.95 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H7Br2NO3/c1-3(11-14)4-2-5(9)8(13)6(10)7(4)12/h2,12-14H,1H3/b11-3+ |
InChI Key |
OKJXLDFCOUFPMH-QDEBKDIKSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C(=C1O)Br)O)Br |
Canonical SMILES |
CC(=NO)C1=CC(=C(C(=C1O)Br)O)Br |
Origin of Product |
United States |
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